2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the benzothieno[2,3-d]pyrimidine class, characterized by a fused heterocyclic core comprising a benzothiophene and pyrimidine ring system. Key structural features include:
- Core structure: A partially hydrogenated (hexahydro) benzothieno[2,3-d]pyrimidine scaffold, which enhances conformational rigidity and influences binding to biological targets.
- Substituents:
- An allyl group (-CH₂CH=CH₂) at position 2.
- A sulfanyl (-S-) linkage at position 2, connecting to an acetamide group.
- A 2-fluorophenyl moiety as the N-substituent on the acetamide.
Molecular Formula: C₂₃H₂₃FN₃O₂S₂ Molecular Weight: 463.58 g/mol Potential Applications: Such compounds are explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
Properties
Molecular Formula |
C21H20FN3O2S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20FN3O2S2/c1-2-11-25-20(27)18-13-7-3-6-10-16(13)29-19(18)24-21(25)28-12-17(26)23-15-9-5-4-8-14(15)22/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,23,26) |
InChI Key |
UQHNQTYKLLBMIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC=C3F)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide exhibit significant anticancer properties. Research has demonstrated that these types of compounds can induce apoptosis in cancer cells through the modulation of various signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzothieno-pyrimidine derivatives in inhibiting tumor growth in xenograft models. The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its unique structure allows it to interact with bacterial cell membranes and inhibit key metabolic processes.
Case Study:
In a comparative study on the antimicrobial efficacy of thieno-pyrimidine derivatives, 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the sulfur and nitrogen atoms within the molecular structure can enhance its potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and cell membrane penetration |
| Alteration of acetamide group | Improved binding affinity to target enzymes |
Mechanism of Action
The mechanism of action of 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the benzothieno[2,3-d]pyrimidine core but differ in substituents, which modulate physicochemical properties, target affinity, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to targets like kinases or receptors via polar interactions. Fluorine at the 2-position (target compound) improves bioavailability compared to methyl . Allyl vs. Thioxo vs.
Biological Activity Trends :
- Fluorophenyl and chlorophenyl derivatives show higher cytotoxicity, likely due to enhanced cell membrane penetration .
- Ethoxy and methoxy groups improve solubility but may reduce potency due to increased polarity .
Structural Uniqueness of Target Compound :
- The combination of allyl (C3) and 2-fluorophenyl (N-acetamide) balances lipophilicity and target specificity, making it a candidate for antimicrobial applications .
Biological Activity
The compound 2-[(3-Allyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(2-fluorophenyl)acetamide is a novel synthetic derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C27H25N3O2S2
- Molecular Weight : 487.64 g/mol
- CAS Number : 301330-78-9
Research indicates that compounds similar to this structure exhibit diverse biological activities primarily due to their ability to interact with various biological targets. The thieno[2,3-d]pyrimidine scaffold is known for its role in inhibiting key enzymes involved in metabolic pathways and cellular signaling.
Antimicrobial Activity
Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidinones possess significant antibacterial and antifungal activities. For instance:
- A related compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Mycobacterium smegmatis, indicating strong antitubercular potential .
- The presence of a flexible side chain appears to enhance antibacterial efficacy, particularly against resistant strains .
Anticancer Properties
Compounds within this chemical class have shown promise in cancer research:
- They are reported to inhibit growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Notably, structural modifications can lead to enhanced selectivity towards cancer cells while sparing normal cells.
Case Studies
- Antibacterial Efficacy : A study highlighted the improved activity of thieno[2,3-d]pyrimidinone derivatives against Escherichia coli, demonstrating an IC50 value as low as 0.91 µM for certain compounds .
- Anticancer Activity : In vitro studies on related compounds revealed significant cytotoxic effects on breast and lung cancer cell lines, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituents on the Phenyl Ring : Electron-withdrawing groups generally enhance activity.
- Allyl Group Presence : This modification is critical for maintaining the desired pharmacological profile.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increases potency |
| Flexible side chains | Enhances antimicrobial activity |
| Alkyl substitutions | Varies efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
